![molecular formula C11H14IN5O5 B15207334 (2R,3R,4S,5R)-2-(6-amino-3-iodo-4-methoxypyrazolo[3,4-d]pyrimidin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B15207334.png)
(2R,3R,4S,5R)-2-(6-amino-3-iodo-4-methoxypyrazolo[3,4-d]pyrimidin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (2R,3R,4S,5R)-2-(6-amino-3-iodo-4-methoxypyrazolo[3,4-d]pyrimidin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol is a complex organic molecule featuring a pyrazolopyrimidine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials often include a pyrazolopyrimidine derivative, which undergoes iodination, methoxylation, and subsequent glycosylation to form the final product. Key reaction conditions include:
Iodination: Using iodine and a suitable oxidizing agent.
Methoxylation: Employing methanol in the presence of a base.
Glycosylation: Utilizing a protected sugar derivative under acidic or basic conditions to attach the oxolane ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet commercial demands.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The iodine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as hydrogen gas with a palladium catalyst.
Substitution: Utilizing nucleophiles like thiols or amines in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while substitution of the iodine atom could result in various substituted pyrazolopyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as an antiviral and anticancer agent.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazolopyrimidine core can mimic natural substrates or inhibitors, thereby modulating the activity of these targets. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2R,3R,4S,5R)-2-(6-amino-3-chloro-4-methoxypyrazolo[3,4-d]pyrimidin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol
- (2R,3R,4S,5R)-2-(6-amino-3-bromo-4-methoxypyrazolo[3,4-d]pyrimidin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Uniqueness
The presence of the iodine atom in the compound provides unique reactivity and biological activity compared to its chloro and bromo analogs. This can result in different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for drug development.
Eigenschaften
Molekularformel |
C11H14IN5O5 |
|---|---|
Molekulargewicht |
423.16 g/mol |
IUPAC-Name |
(2R,3R,4S,5R)-2-(6-amino-3-iodo-4-methoxypyrazolo[3,4-d]pyrimidin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C11H14IN5O5/c1-21-9-4-7(12)16-17(8(4)14-11(13)15-9)10-6(20)5(19)3(2-18)22-10/h3,5-6,10,18-20H,2H2,1H3,(H2,13,14,15)/t3-,5-,6-,10-/m1/s1 |
InChI-Schlüssel |
JXPVNAQHHFGNSH-BHBWVORQSA-N |
Isomerische SMILES |
COC1=NC(=NC2=C1C(=NN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)I)N |
Kanonische SMILES |
COC1=NC(=NC2=C1C(=NN2C3C(C(C(O3)CO)O)O)I)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


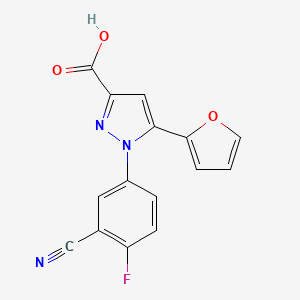
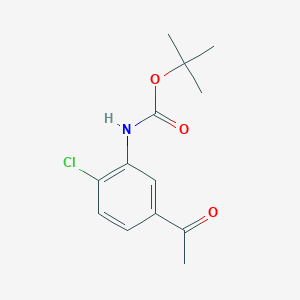
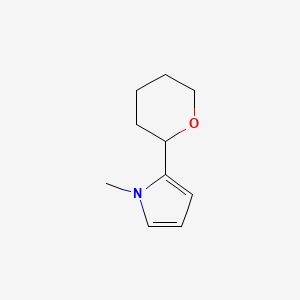
![4-(Methylthio)benzo[d]oxazole-2-carboxylic acid](/img/structure/B15207286.png)

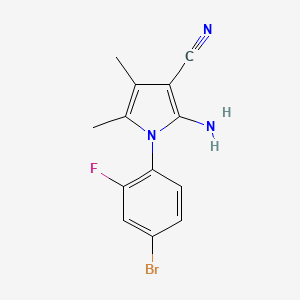

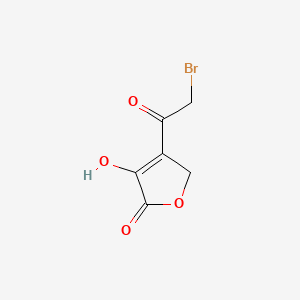
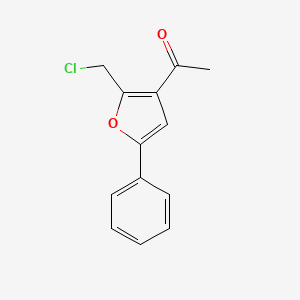

![1-Ethyl-3-(tetrahydrofuran-2-yl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B15207312.png)

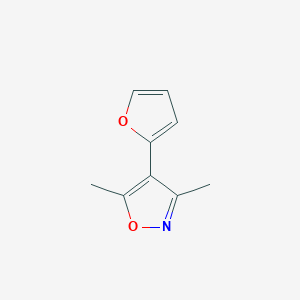
![4-(Fluoromethyl)-2-iodobenzo[d]oxazole](/img/structure/B15207326.png)
